molecular formula C9H10BrN3O2 B2924541 Acetone4-bromo-2-nitrophenylhydrazone CAS No. 2092388-53-7; 914636-18-3

Acetone4-bromo-2-nitrophenylhydrazone

Cat. No.: B2924541
CAS No.: 2092388-53-7; 914636-18-3
M. Wt: 272.102
InChI Key: LBRHMGVPPBACFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetone 4-bromo-2-nitrophenylhydrazone is a substituted phenylhydrazone derivative formed by the condensation of acetone with 4-bromo-2-nitrophenylhydrazine. This compound belongs to a class of hydrazones widely used in analytical chemistry for the identification and characterization of carbonyl groups due to their distinct crystalline structures and thermal stability. The presence of electron-withdrawing substituents—a bromine atom at the para-position and a nitro group at the ortho-position—imparts unique physicochemical properties, including altered melting points, solubility, and reactivity compared to simpler phenylhydrazones.

Properties

CAS No.

2092388-53-7; 914636-18-3

Molecular Formula

C9H10BrN3O2

Molecular Weight

272.102

IUPAC Name

4-bromo-2-nitro-N-(propan-2-ylideneamino)aniline

InChI

InChI=1S/C9H10BrN3O2/c1-6(2)11-12-8-4-3-7(10)5-9(8)13(14)15/h3-5,12H,1-2H3

InChI Key

LBRHMGVPPBACFY-UHFFFAOYSA-N

SMILES

CC(=NNC1=C(C=C(C=C1)Br)[N+](=O)[O-])C

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetone 4-bromo-2-nitrophenylhydrazone typically involves the reaction of acetone with 4-bromo-2-nitrophenylhydrazine under controlled conditions . The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After the reaction is complete, the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production methods for Acetone 4-bromo-2-nitrophenylhydrazone are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Acetone 4-bromo-2-nitrophenylhydrazone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Acetone 4-bromo-2-nitrophenylhydrazone is used in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Acetone 4-bromo-2-nitrophenylhydrazone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Comparative Physicochemical Properties of Substituted Phenylhydrazones

Compound Name Substituents Melting Point (°C) Decomposition Temperature (°C)
Acetone 4-bromo-2-nitrophenylhydrazone 4-Br, 2-NO₂ Not reported Not reported
3:4-Dibromo-A (p-nitrophenylhydrazone) 3-Br, 4-Br, p-NO₂ 129 >220 (decomp.)
2:3-Dibromo-B (p-nitrophenylhydrazone) 2-Br, 3-Br, p-NO₂ 192 254 (decomp.)
4-Chloro-3-bromo-5-nitro-A (phenylhydrazone) 4-Cl, 3-Br, 5-NO₂ 137 Not reported

Key Observations:

For example, 2:3-dibromo-B (with ortho-Br and meta-Br) exhibits a higher melting point (192°C) than 3:4-dibromo-A (129°C), suggesting that meta/para halogen placement enhances lattice stability . The absence of melting point data for the target compound underscores the need for modern synthetic studies.

Thermal Stability :

  • Nitro groups generally increase thermal stability but may lower decomposition thresholds due to oxidative instability. For instance, 3:4-dibromo-A decomposes above 220°C, whereas 2:3-dibromo-B decomposes at 254°C, indicating that ortho-halogenation (relative to the nitro group) enhances thermal resistance .

Electron-Withdrawing Effects: Bromine and nitro groups synergistically reduce electron density on the phenyl ring, increasing hydrazone stability. However, steric hindrance from ortho-substituents (e.g., 2-NO₂) may limit molecular packing, as seen in the lower melting point of 4-chloro-3-bromo-5-nitro-A (137°C) compared to less substituted analogs .

Research Findings and Implications

  • Structural Insights: The ortho-nitro and para-bromo configuration in Acetone 4-bromo-2-nitrophenylhydrazone likely creates a sterically crowded environment, which could hinder crystallization and reduce solubility in nonpolar solvents. This contrasts with para-nitro derivatives, which exhibit higher symmetry and better-defined melting points.
  • Synthetic Challenges : Historical data suggest that multi-halogenated nitro-phenylhydrazones require precise reaction conditions to avoid premature decomposition, a factor critical for synthesizing the target compound .

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